N-(2,5-dimethylphenyl)-7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
“N-(2,5-dimethylphenyl)-7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique triazatricyclo structure, which may contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,5-dimethylphenyl)-7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” likely involves multiple steps, including the formation of the triazatricyclo core and subsequent functionalization. Typical reaction conditions may include:
Reagents: Starting materials such as 2,5-dimethylphenyl derivatives, furan-2-ylmethyl compounds, and appropriate triazatricyclo precursors.
Catalysts: Metal catalysts or organocatalysts to facilitate specific bond formations.
Solvents: Organic solvents like dichloromethane, toluene, or dimethylformamide (DMF).
Temperature and Pressure: Controlled conditions to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound would require scalable and cost-effective methods. This might involve:
Batch or Continuous Flow Processes: To ensure consistent quality and high throughput.
Purification Techniques: Such as crystallization, chromatography, or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
“N-(2,5-dimethylphenyl)-7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” may undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of imino or carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Depending on the reaction, solvents like ethanol, methanol, or acetonitrile may be used.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a catalyst or ligand in various chemical reactions.
Material Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Biochemical Probes: Use in studying biological pathways or as a molecular probe.
Drug Development: Potential as a lead compound for developing new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation of its pharmacological properties for treating diseases.
Industry
Specialty Chemicals: Use in the production of specialty chemicals or intermediates.
Mechanism of Action
The mechanism of action of “N-(2,5-dimethylphenyl)-7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethylphenyl)-7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: can be compared with other triazatricyclo compounds or those with similar functional groups.
Uniqueness
Structural Features: The unique combination of the triazatricyclo core with the furan-2-ylmethyl and 2,5-dimethylphenyl groups.
Reactivity: Distinct reactivity patterns due to its specific functional groups.
Properties
Molecular Formula |
C25H21N5O3 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C25H21N5O3/c1-15-8-9-16(2)20(12-15)27-24(31)18-13-19-23(28-21-7-3-4-10-29(21)25(19)32)30(22(18)26)14-17-6-5-11-33-17/h3-13,26H,14H2,1-2H3,(H,27,31) |
InChI Key |
WGCGKMRBAINNEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=CO5 |
Origin of Product |
United States |
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